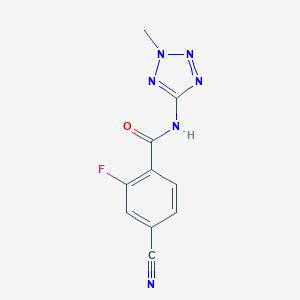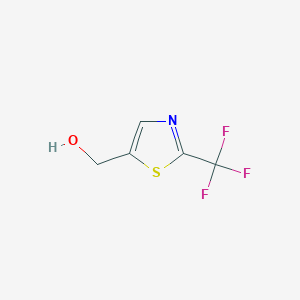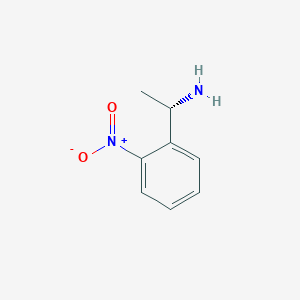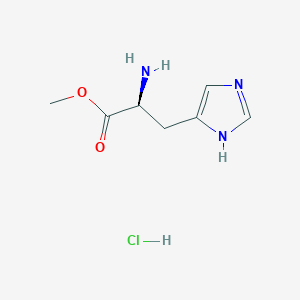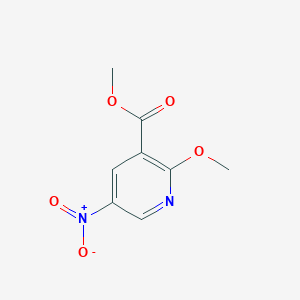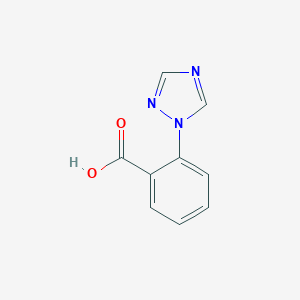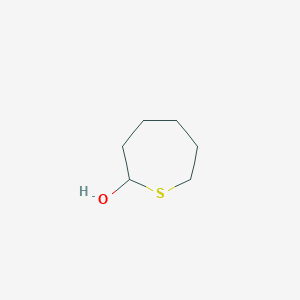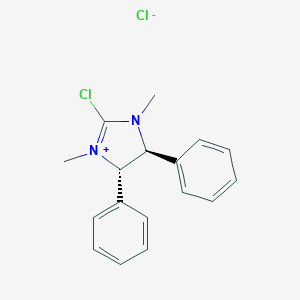
(4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride is a chiral imidazolinium salt. This compound is notable for its unique stereochemistry and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of chiral centers at the 4 and 5 positions of the imidazolinium ring imparts specific optical properties to the molecule, making it an interesting subject for stereochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride typically involves the following steps:
Formation of the Imidazolinium Ring: The initial step involves the condensation of benzil with methylamine to form a diimine intermediate.
Cyclization: The diimine intermediate undergoes cyclization in the presence of an acid catalyst to form the imidazolinium ring.
Chlorination: The imidazolinium ring is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to obtain the (4S,5S) enantiomer. This can be achieved using chiral resolution agents or chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the resolution of enantiomers on an industrial scale often employs high-performance liquid chromatography (HPLC) with chiral stationary phases.
化学反应分析
Types of Reactions
(4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form imidazolium salts with different oxidation states.
Reduction: Reduction reactions can convert the imidazolinium ring to imidazolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Substituted imidazolinium salts with various functional groups.
Oxidation: Imidazolium salts with higher oxidation states.
Reduction: Imidazolidine derivatives.
科学研究应用
Chemistry
In organic synthesis, (4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride is used as a chiral catalyst or ligand in asymmetric synthesis. Its ability to induce chirality in reaction products makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
The compound’s chiral nature and reactivity make it a useful probe in studying enzyme mechanisms and protein-ligand interactions. It can also serve as a building block for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The imidazolinium core is a common motif in many bioactive molecules, including antimicrobial and anticancer agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a chiral catalyst is particularly important in the manufacture of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride involves its interaction with nucleophiles and electrophiles. The chlorine atom at the 2-position is highly reactive, allowing the compound to participate in various substitution and addition reactions. The chiral centers at the 4 and 5 positions influence the stereochemistry of the reaction products, making the compound a valuable tool in asymmetric synthesis.
相似化合物的比较
Similar Compounds
(4R,5R)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride: The enantiomer of the compound with opposite stereochemistry.
2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride: The racemic mixture of the compound.
1,3-Dimethyl-4,5-diphenyl-1-imidazolinium chloride: A similar compound without the chlorine atom at the 2-position.
Uniqueness
The (4S,5S) configuration of 2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride imparts unique stereochemical properties that are not present in its racemic or other enantiomeric forms. This makes it particularly valuable in applications requiring high enantioselectivity, such as asymmetric synthesis and chiral resolution processes.
属性
IUPAC Name |
(4S,5S)-2-chloro-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN2.ClH/c1-19-15(13-9-5-3-6-10-13)16(20(2)17(19)18)14-11-7-4-8-12-14;/h3-12,15-16H,1-2H3;1H/q+1;/p-1/t15-,16-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLERAOHPZLBFTG-MOGJOVFKSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C([N+](=C1Cl)C)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]([C@@H]([N+](=C1Cl)C)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
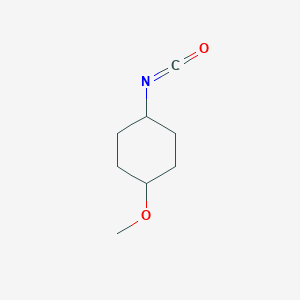
![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)

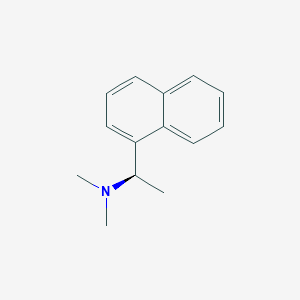
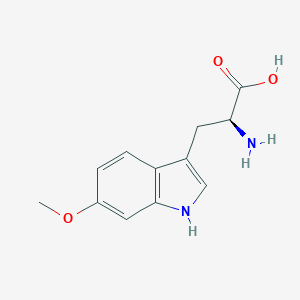

![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)
